Methyl Violet B base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

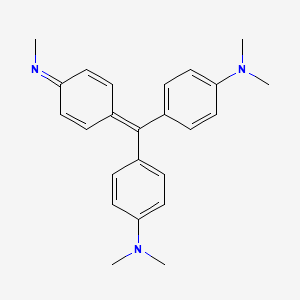

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPCGOAFZFKBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014941 | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-13-7, 52080-58-7 | |

| Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylpararosaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

solubility of Methyl Violet B base in ethanol vs water

An In-Depth Technical Guide to the Differential Solubility of Methyl Violet B Base in Ethanol vs. Water

Abstract

The solubility of a compound is a fundamental physicochemical property that dictates its utility across numerous scientific and industrial applications, from histological staining to formulation development. This compound, a large organic triphenylmethane dye, exhibits markedly different solubility profiles in ethanol and water. This technical guide provides an in-depth analysis of the underlying principles governing this differential solubility. We will explore the molecular structures of the solute and solvents, present quantitative solubility data, and dissect the specific intermolecular forces at play. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of solubility, providing researchers with a self-validating methodology for their own investigations.

Introduction: The Molecules in Focus

Understanding the solubility of this compound requires a foundational knowledge of the chemical structures of the dye and the two solvents : ethanol and water.

-

This compound (C₂₄H₂₇N₃): This is a large, predominantly non-polar organic molecule with a molecular weight of 357.49 g/mol .[1] Its structure is characterized by three aromatic rings linked to a central carbon atom. Several nitrogen atoms, present as dimethylamino groups, introduce regions of polarity and act as potential hydrogen bond acceptors. The overall structure, however, is dominated by hydrophobic (water-fearing) hydrocarbon frameworks.[1][2]

-

Water (H₂O): Water is a small, highly polar molecule.[3][4] Due to the large electronegativity difference between oxygen and hydrogen, the O-H bonds are highly polarized. The bent molecular geometry results in a strong permanent dipole moment.[5][6] Critically, water can act as both a hydrogen bond donor and acceptor, leading to an extensive and strong network of intermolecular hydrogen bonds.[3][6]

-

Ethanol (C₂H₅OH): Ethanol possesses a dual chemical nature.[7][8] The hydroxyl (-OH) group is polar and capable of hydrogen bonding, similar to water.[9] However, it is attached to a two-carbon ethyl group (-CH₂CH₃), which is non-polar and hydrophobic.[7][10] This amphiphilic character allows ethanol to interact with both polar and non-polar substances.[9]

Comparative Solubility: A Quantitative Overview

The empirical data clearly demonstrates that this compound is significantly more soluble in ethanol than in water. While various forms of Methyl Violet exist (e.g., 2B, 6B, 10B), the trend of higher solubility in ethanol is consistent.[11]

| Compound | Solvent | Solubility ( g/100 mL) | Reference |

| Methyl Violet 6B | Water | 0.293 g/100 mL (2.93%) | [12] |

| Methyl Violet 6B | Ethanol | 1.521 g/100 mL (15.21%) | [12] |

| This compound | Water | Insoluble to low solubility | [13] |

| This compound | Ethanol | Very Soluble | [14] |

Note: Solubility can vary based on the specific mixture of pararosanilins in the dye sample. The data for Methyl Violet 6B, a common variant, provides a clear quantitative illustration of the trend. The "base" form is generally less water-soluble than its chloride salt counterpart, which is often sold commercially.[13]

Mechanistic Insights: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone for understanding this solubility difference.[15] Dissolution is an energetically driven process; a solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.[16][17]

Interaction with Water: A Hydrophobic Mismatch

Water molecules are held together by a powerful, three-dimensional network of hydrogen bonds.[3] For this compound to dissolve, it must create a cavity within this network, which requires breaking numerous strong water-water hydrogen bonds. This process is energetically costly.[18]

The large, non-polar surface of the dye molecule cannot form favorable interactions with the highly polar water molecules to compensate for this energy cost. While the nitrogen atoms on the dye can act as hydrogen bond acceptors for water, these few favorable interactions are insufficient to overcome the significant hydrophobic effect exerted by the rest of the molecule. The system remains at a lower energy state by minimizing the interaction between the dye and water, resulting in low solubility.

Interaction with Ethanol: An Amphiphilic Advantage

Ethanol's molecular structure is uniquely suited to dissolve this compound.

-

Hydrophobic Interactions: The non-polar ethyl group of ethanol interacts favorably with the large, non-polar aromatic rings of the dye molecule via London dispersion forces.[19][20] These are weak, transient attractions that are significant when summed over a large surface area.

-

Hydrogen Bonding: The polar hydroxyl (-OH) group of ethanol can form hydrogen bonds with the lone pairs of electrons on the nitrogen atoms of the this compound.[18]

This dual-interaction capability allows ethanol to effectively solvate both the non-polar and polar regions of the dye molecule. The energy gained from forming these new, favorable ethanol-dye interactions (both dispersion forces and hydrogen bonds) is sufficient to overcome the solute-solute and solvent-solvent forces, leading to high solubility.

Visualization of Intermolecular Forces

The following diagram illustrates the key intermolecular forces governing the solubility of this compound in each solvent.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol: Quantitative Determination of Solubility

This section outlines a robust, self-validating protocol for determining the solubility of this compound using the equilibrium saturation method coupled with UV-Visible spectrophotometry.

Materials and Equipment

-

This compound powder

-

Absolute Ethanol (ACS Grade)

-

Deionized Water

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stirrer and stir bars

-

Benchtop centrifuge

-

Micropipettes

-

UV-Vis Spectrophotometer and cuvettes

-

Syringe filters (0.45 µm, solvent-compatible)

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 100 mL of the chosen solvent (ethanol or water) in a volumetric flask. This is your stock solution.

-

Standard Solutions: Perform serial dilutions of the stock solution to create at least five standards of known concentration that span a linear absorbance range (typically 0.1 to 1.0 AU).

-

Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent by scanning a mid-range standard.[21] Measure the absorbance of each standard at this fixed λ_max.

-

Plotting: Create a graph of Absorbance vs. Concentration (in mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid curve.

Part B: Determination of Saturated Solution Concentration

-

Equilibration: Add an excess amount of this compound powder (e.g., 200 mg) to 10 mL of solvent in a sealed vial containing a magnetic stir bar. The presence of undissolved solid is essential.

-

Saturation: Place the vial on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C) and stir for 24 hours to ensure the solution reaches saturation equilibrium.

-

Separation: Turn off the stirrer and allow the solid to settle. Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 5000 x g for 10 minutes) to pellet the remaining solid.

-

Filtration & Dilution: Carefully remove a precise volume of the clear supernatant (e.g., 1.0 mL) without disturbing the pellet. Filter this aliquot through a 0.45 µm syringe filter into a clean container. Perform a large, accurate dilution of this filtrate (e.g., 1:100 or 1:1000) using the same solvent to bring its concentration into the working range of your calibration curve.

-

Measurement: Measure the absorbance of the final diluted sample at λ_max.

-

Calculation:

-

Use the regression equation from the calibration curve (Concentration = (Absorbance - c) / m) to find the concentration of the diluted sample (C_diluted) in mg/L.

-

Calculate the concentration of the original saturated solution (C_sat) by multiplying by the dilution factor: C_sat = C_diluted * Dilution Factor.

-

Convert the solubility to grams per 100 mL: Solubility ( g/100 mL) = (C_sat [mg/L] * 1 g/1000 mg * 1 L/1000 mL) * 100 mL.

-

Conclusion

The significant difference in the solubility of this compound between ethanol and water is a direct consequence of fundamental principles of intermolecular forces. The highly polar, strongly hydrogen-bonded nature of water is incompatible with the large, hydrophobic structure of the dye, leading to poor solubility. In contrast, ethanol's amphiphilic character, possessing both a polar hydroxyl group and a non-polar ethyl group, allows it to form favorable interactions with both the polar and non-polar regions of the dye molecule. This "like dissolves like" synergy results in substantially higher solubility. The provided experimental protocol offers a reliable framework for researchers to quantify this and other solubility phenomena with high precision and accuracy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Water | H2O | CID 962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Ethanol - Wikipedia [en.wikipedia.org]

- 8. study.com [study.com]

- 9. byjus.com [byjus.com]

- 10. Ethanol: Structure, Types and Properties [allen.in]

- 11. Methyl violet - Wikipedia [en.wikipedia.org]

- 12. Methyl_violet [bionity.com]

- 13. chembk.com [chembk.com]

- 14. surajdyechem.com [surajdyechem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Intermolecular Forces [saylordotorg.github.io]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Absorption [this compound] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Absorption Spectrum Analysis of Methyl Violet B Base

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Violet B Base and Its Spectral Properties

This compound, also known as Solvent Violet 8, is a triarylmethane dye with broad applications in histology, microbiology for staining tissues and cells, and the manufacturing of paints and printing inks.[1][2] Its utility is fundamentally linked to its vibrant color, which arises from the absorption of light in the visible region of the electromagnetic spectrum.[1] An analysis of its absorption spectrum is therefore crucial for quality control, formulation development, and understanding its interactions within various chemical and biological systems.

The molecular structure of Methyl Violet, with its three aromatic rings connected to a central carbon atom and numerous double bonds, allows for the delocalization of electrons.[1] This electron delocalization is responsible for its ability to absorb visible light, with a characteristic absorption maximum (λmax) that imparts its violet-blue color.[1] This guide will provide the theoretical and practical framework for accurately measuring and interpreting the absorption spectrum of this compound.

Theoretical Framework: UV-Vis Spectroscopy and the Beer-Lambert Law

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.[3] When a solution is placed between a light source and a photodetector, the molecules in the solution will absorb light at specific wavelengths corresponding to the energy required to excite their electrons to higher energy states.[3] The resulting absorption spectrum is a plot of absorbance versus wavelength.

The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is specific to the substance at a particular wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

This law is fundamental to quantitative analysis using UV-Vis spectroscopy, allowing for the determination of an unknown concentration of a substance by measuring its absorbance.[4][5]

The Influence of the Chemical Environment on the Absorption Spectrum

The absorption spectrum of this compound is not static; it is highly sensitive to its immediate chemical environment. Understanding these influences is critical for accurate and reproducible measurements.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents.[6] This is a direct consequence of the solvent's ability to alter the energy gap between the electronic ground state and the excited state of the solute molecule.[6] This effect is reflected in the absorption spectrum as shifts in the position, intensity, and shape of the absorption bands.[6]

-

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is often observed in positive solvatochromism with increasing solvent polarity.[6]

-

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength. This is characteristic of negative solvatochromism with increasing solvent polarity.[6]

The absorption spectra of methyl violet have been observed to shift from approximately 580.5 nm to 582.5 nm in aqueous isopropanol mixtures, demonstrating the impact of solvent composition.[7]

pH: The Role of Acidity and Basicity

The pH of the solution can significantly impact the electronic structure of this compound, and consequently, its absorption spectrum. Protonation or deprotonation of the amine functional groups alters the electronic distribution within the molecule, leading to shifts in the absorption maximum. For instance, studies on methyl violet have shown that by increasing the pH, the absorption at 590 nm for the basic form increases.[8]

Experimental Protocol: A Self-Validating Approach

This section outlines a detailed, step-by-step methodology for the accurate determination of the absorption spectrum of this compound. This protocol is designed to be self-validating, with built-in checks to ensure data integrity.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, water).

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

UV-Vis Spectrophotometer: A double-beam instrument is recommended for stability and accuracy.

-

Quartz cuvettes: With a 1 cm path length.

Workflow Diagram

Caption: Experimental workflow for absorption spectrum analysis.

Step-by-Step Procedure

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 15-20 minutes to ensure stability.[9]

-

Solution Preparation:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Standard Solutions: Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations.[4]

-

-

Blank Measurement: Fill a clean cuvette with the pure solvent that was used to prepare your solutions.[10] Place the cuvette in the spectrophotometer and record a baseline spectrum.[3] This "blank" spectrum will be automatically subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.[10]

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the least concentrated standard solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range that covers the visible region (e.g., 350 nm to 750 nm).[9]

-

Repeat this process for all standard solutions, moving from the least concentrated to the most concentrated.

-

Finally, measure the absorbance of your unknown sample.

-

-

Data Analysis:

-

Plot the absorbance versus wavelength for each standard solution to visualize the absorption spectra.

-

From the spectrum of the most concentrated standard, determine the wavelength of maximum absorbance (λmax).[10] this compound has a reported absorbance peak at 583 nm.[11] Other variants like Methyl Violet 2B have a λmax in the range of 582-588 nm.[12][13]

-

Create a Beer-Lambert plot by plotting the absorbance at λmax versus the concentration of the standard solutions.[4]

-

Perform a linear regression on the Beer-Lambert plot. The slope of the line will be the molar absorptivity (ε) if the path length is 1 cm. The R² value should be close to 1.00 to indicate a good linear fit.

-

Use the equation of the line and the absorbance of the unknown sample to calculate its concentration.

-

Data Presentation and Interpretation

Spectral Data Summary

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| This compound | Varies | ~583[11] | Dependent on solvent and pH |

| Methyl Violet 2B | Varies | 582-588[13] | Dependent on solvent and pH |

| Methyl Violet 6B | Varies | 583-587[14] | Dependent on solvent and pH |

Note: The molar absorptivity is highly dependent on the specific experimental conditions, particularly the solvent and pH, and should be determined empirically.

Interpreting the Results

-

The λmax: The wavelength of maximum absorbance is a characteristic property of the dye in a specific solvent and can be used for qualitative identification.

-

The Molar Absorptivity (ε): This value is a measure of how strongly the dye absorbs light at a specific wavelength. A high molar absorptivity indicates a high sensitivity for detection.

-

Deviations from the Beer-Lambert Law: At high concentrations, deviations from the linearity of the Beer-Lambert plot can occur due to intermolecular interactions, such as dimerization.[10] If this is observed, the sample may need to be diluted further.

Conclusion: Ensuring Trustworthiness and Authoritative Grounding

The accurate analysis of the absorption spectrum of this compound is a cornerstone of its application in research and industry. By understanding the underlying principles of UV-Vis spectroscopy and the factors that influence the spectrum, and by adhering to a rigorous, self-validating experimental protocol, researchers can ensure the generation of reliable and reproducible data. The citation of authoritative sources throughout this guide provides a foundation for further exploration and a deeper understanding of this important analytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 12. Absorption [Methyl Violet 2B] | AAT Bioquest [aatbio.com]

- 13. Methyl Violet 2B, pure, certified 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. stainsfile.com [stainsfile.com]

An In-Depth Technical Guide to the Mechanism of Action of Methyl Violet as a Biological Stain

Executive Summary

Methyl Violet represents a family of cationic triphenylmethane dyes indispensable in microbiology and histology.[1][2] This guide elucidates the fundamental mechanism of action of Methyl Violet B base and its salt forms, focusing on the core principles of electrostatic interaction with cellular components. We will dissect its role as a potent nuclear and cytoplasmic stain and provide a detailed mechanistic breakdown of its most critical application: the Gram stain for bacterial differentiation. This document furnishes researchers and drug development professionals with the foundational knowledge required to leverage this classic stain effectively, underpinned by detailed protocols and an understanding of the causality behind its experimental application.

Chemical and Physical Properties of Methyl Violet

The Triphenylmethane Dye Family: Structure and Composition

The term "Methyl Violet" does not refer to a single compound but rather a mixture of N-methylated pararosanilins.[3] The common variants are tetramethyl (Methyl Violet 2B), pentamethyl (Methyl Violet 6B), and hexamethyl (Methyl Violet 10B, also famously known as Crystal Violet) pararosanilins.[1][3] The degree of methylation influences the dye's color; a higher number of methyl groups shifts the absorption spectrum, making the color a deeper, bluer violet.[3]

The molecule's staining capability is derived from its chromophore, the extensive system of conjugated double bonds across the three phenyl rings connected to a central carbon atom. This structure allows for the absorption of light in the visible spectrum, producing the characteristic intense violet color.

The Cationic Nature: The Basis of Staining

In its solid, uncharged form, it is referred to as this compound (or Solvent Violet 8), which is generally insoluble in water but soluble in organic solvents.[4][5] For biological applications in aqueous environments, the dye is used as a salt, typically the chloride salt. In solution, it dissociates, yielding a positively charged (cationic) dye molecule and a chloride anion.[2][6] This positive charge is the cornerstone of its function as a biological stain, enabling it to bind to negatively charged components within cells.[7]

Spectroscopic and Physicochemical Properties

The efficacy and application of a stain are defined by its physical characteristics. Methyl Violet is a green powder in its solid form, highly soluble in water and ethanol, and exhibits a maximum absorbance (λmax) in the range of 580-588 nm.[2][6][8]

Table 1: Physicochemical Properties of Methyl Violet Variants

| Property | This compound | Methyl Violet 2B (Salt) | Methyl Violet 10B (Crystal Violet) |

| CAS Number | 52080-58-7[4][9] | 8004-87-3[2][6] | 548-62-9[1] |

| Molecular Formula | C₂₄H₂₇N₃[4][9] | C₂₄H₂₈N₃Cl[3] | C₂₅H₃₀N₃Cl[1] |

| Molecular Weight | 357.49 g/mol [4][9] | 393.96 g/mol [3] | 407.98 g/mol [1] |

| Appearance | Violet powder[9] | Greenish powder/crystals[6] | Dark green to purple powder |

| Solubility (Water) | Insoluble[5] | Soluble[6] | Soluble[1] |

| λmax | Not applicable | ~584 nm | ~590 nm |

The Core Mechanism of Staining: Electrostatic Interaction

The primary mechanism of action for Methyl Violet is a straightforward, yet powerful, electrostatic attraction. As a cationic dye, its positively charged chromophore is drawn to and forms ionic bonds with anionic (negatively charged) sites within biological tissues.[7]

Interaction with Nucleic Acids: A Potent Nuclear Stain

The most prominent anionic components in eukaryotic and prokaryotic cells are nucleic acids (DNA and RNA). The phosphate backbone of the DNA double helix is densely populated with negative charges, making it a prime target for cationic dyes. Methyl Violet binds avidly to the DNA in the cell nucleus, staining the chromatin a deep purple.[10] This property makes it an excellent and simple nuclear stain for general histological visualization.[9]

Interaction with Proteins and Cytoplasmic Components

Proteins are amphoteric molecules, but at typical biological pH (around 7.4), many cellular proteins carry a net negative charge due to the deprotonation of acidic amino acid residues like aspartate and glutamate. Methyl Violet can, therefore, bind to these proteins, resulting in the staining of the cytoplasm and various organelles.[9] Additionally, it can bind to other anionic biomolecules such as glycosaminoglycans found in the extracellular matrix.

Caption: Diagram 1: Molecular Interaction Model of Methyl Violet.

Application Spotlight: The Gram Stain Paradigm

The most significant application of Methyl Violet (specifically Crystal Violet/Methyl Violet 10B) is as the primary stain in the Gram staining procedure, a cornerstone of bacteriology that differentiates bacteria into two fundamental groups: Gram-positive and Gram-negative.[1][11]

The Foundational Principle: Cell Wall Architecture

The differential outcome of the Gram stain is entirely dependent on the structural differences between the cell walls of these two bacterial groups.

-

Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall that is highly cross-linked. This mesh-like structure is the key to retaining the primary stain.

-

Gram-negative bacteria have a much thinner layer of peptidoglycan, which is surrounded by an outer membrane containing lipopolysaccharides.

Mechanistic Breakdown of the Gram Stain Procedure

-

Primary Staining: The initial step involves flooding the heat-fixed bacterial smear with Crystal Violet. At this stage, the cationic dye penetrates the cell walls of both Gram-positive and Gram-negative bacteria, binding to negatively charged components and staining both types of cells purple.[7]

-

Mordant Application: Gram's iodine is applied. The iodine (I₂) interacts with the Crystal Violet (CV⁺) that has entered the cells, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex. This complex is significantly larger than the individual dye molecule.

-

Decolorization (The Critical Step): An organic solvent, typically a mixture of acetone and ethanol, is used to wash the smear. This is the differential step.

-

In Gram-positive cells , the alcohol dehydrates the thick peptidoglycan layer, causing the pores in the "mesh" to shrink. This traps the large CV-I complexes within the cell, and the bacteria remain purple.

-

In Gram-negative cells , the decolorizer dissolves the outer membrane and penetrates the thin peptidoglycan layer. The large CV-I complexes are not trapped and are readily washed out, leaving the cells colorless.

-

-

Counterstaining: A red or pink counterstain, such as Safranin, is applied. This basic dye stains the now-colorless Gram-negative cells pink, while the already-purple Gram-positive cells are unaffected.[7]

Caption: Diagram 2: The Gram Staining Workflow.

Protocol: Standardized Gram Staining for Bacterial Identification

This protocol is a self-validating system when performed with appropriate positive (e.g., Staphylococcus aureus) and negative (e.g., Escherichia coli) controls.

Reagent Preparation:

-

Crystal Violet Solution:

-

Solution A: Dissolve 2 g of Methyl Violet 10B (Crystal Violet) powder in 20 mL of 95% ethanol.[12]

-

Solution B: Dissolve 0.8 g of ammonium oxalate in 80 mL of distilled water.[12]

-

Mix Solutions A and B. Let the mixture stand for 24 hours to ensure complete dissolution and then filter before use.[12] The ammonium oxalate acts as a mordant to help the dye adhere to the cell wall.

-

-

Gram's Iodine Solution:

-

Grind 1 g of iodine and 2 g of potassium iodide in a mortar.

-

Slowly add 300 mL of distilled water while stirring until the iodine is completely dissolved. Store in a brown glass bottle to prevent degradation by light.[12] Potassium iodide is used to solubilize the iodine in water.

-

-

Decolorizing Solution:

-

Mix equal parts of acetone and 95% ethanol (e.g., 50 mL of each).[12] Acetone is a potent decolorizer, while ethanol is gentler; the mixture provides a controlled rate of decolorization.

-

-

Safranin Counterstain:

Staining Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide and heat-fix by passing it through a flame 2-3 times. Allow the slide to cool completely.[12]

-

Primary Stain: Gently flood the smear with the Crystal Violet solution and let it stand for 1 minute.[13]

-

Rinse: Tilt the slide and gently rinse with tap water.[13]

-

Mordant: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[13]

-

Rinse: Tilt the slide and gently rinse with tap water. The smear will appear dark purple.[13]

-

Decolorize: Tilt the slide and apply the decolorizing solution drop by drop until the runoff is clear (typically 5-10 seconds). This step is critical; over-decolorizing can yield a false-negative result, while under-decolorizing can yield a false-positive.

-

Rinse: Immediately rinse with tap water to stop the decolorization process.

-

Counterstain: Flood the smear with the Safranin working solution and let it stand for 1 minute.[12]

-

Rinse and Dry: Rinse with tap water, blot gently with bibulous paper, and allow to air dry completely.[12]

-

Microscopy: Examine under oil immersion. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.

Safety, Handling, and Environmental Considerations

Methyl Violet is classified as harmful if swallowed and can cause serious eye damage.[14] It is also considered a mutagen and mitotic poison, raising concerns about its environmental impact from industrial wastewater.[1] Therefore, appropriate personal protective equipment (gloves, eye protection) should always be used when handling the powder and its solutions.[14] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[14]

Conclusion

This compound, through its cationic salt forms like Crystal Violet, operates on the fundamental principle of electrostatic attraction to negatively charged biomolecules. This simple yet robust mechanism allows for its versatile use in visualizing nuclei, cytoplasm, and, most importantly, differentiating bacteria based on their cell wall architecture. A thorough understanding of this mechanism, from the molecular interactions to the rationale behind each step in a staining protocol, is paramount for its successful application in research and diagnostics.

References

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. Methyl violet 2B - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. macsenlab.com [macsenlab.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Methyl Violet 2B 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biognost.com [biognost.com]

- 12. biognost.com [biognost.com]

- 13. mcconline.org.in [mcconline.org.in]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

An In-depth Technical Guide to Key Chemical Compounds

A Note to the Reader: The initial query presented a discrepancy between the provided CAS number, 52080-58-7, and the chemical name, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." Our comprehensive analysis indicates that CAS number 52080-58-7 correctly identifies the compound Solvent Violet 8 , a well-known dye. Conversely, the provided chemical name, while specific, did not yield an exact match in chemical databases. However, the structural elements described closely resemble 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS number 73963-42-5), a significant intermediate in pharmaceutical synthesis.

Recognizing this potential ambiguity, and in the spirit of providing a thorough and useful technical resource, this guide will address both compounds. We will begin with the compound definitively identified by the CAS number provided, Solvent Violet 8, and follow with a detailed examination of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, the likely compound of interest for researchers in drug development.

Part 1: Solvent Violet 8 (CAS: 52080-58-7)

Introduction and Core Applications

Solvent Violet 8, also known as Methyl Violet B base, is a synthetic organic dye belonging to the triarylmethane class.[1][2] Its vibrant violet hue and solubility in organic solvents have established it as a versatile colorant in numerous industrial applications.[1][3] Primarily, it is utilized in the manufacturing of inks, including printing and ribbon inks, as well as in the coloring of plastics, resins, lacquers, and shoe polishes.[1] In a laboratory setting, its strong staining properties make it valuable in histology and microbiology for visualizing cellular structures.[4]

Physicochemical Properties of Solvent Violet 8

The following table summarizes the key physicochemical properties of Solvent Violet 8.

| Property | Value | Source(s) |

| CAS Number | 52080-58-7 | [1][5][6] |

| Molecular Formula | C₂₄H₂₅N₃ or C₂₄H₂₇N₃ | [4][5] |

| Molecular Weight | 355.48 g/mol or 357.49 g/mol | [4][5] |

| Appearance | Violet or dark purple powder | [4][5][6] |

| Melting Point | 140 - 150 °C | [4][5][6] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethanol, benzyl alcohol, and fatty acids. Insoluble in water. | [1][5][7] |

| Storage Temperature | Recommended to be stored in a refrigerator under an inert atmosphere due to its hygroscopic nature. | [5][8] |

Experimental Protocol: Preparation of Solvent Violet 8

The synthesis of Solvent Violet 8 typically involves the oxidation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with copper chloride as an oxidizing agent.[7] An alternative route involves the air oxidation of a mixture of N,N-dimethylaniline, phenol, sodium chloride, and copper sulfate.[7] The resulting product is a mixture of methylated pararosanilines, primarily containing N-tetra, penta-, and hexa-methylated derivatives.[7]

Safety and Handling

Solvent Violet 8 is classified as a hazardous substance. It may cause cancer and is harmful if swallowed or inhaled.[2] It can also cause serious eye and skin irritation.[2] Appropriate personal protective equipment, including a NIOSH/OSHA-approved respirator, gloves, and protective clothing, should be used when handling this compound.[2]

Part 2: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

Introduction and Core Applications

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial intermediate in the synthesis of the pharmaceutical agent Cilostazol.[4][5] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[2][4] This intermediate's structure, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in medicinal chemistry.[4][5]

Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [4][5][6] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [4][5][8] |

| Molecular Weight | 242.75 g/mol | [4][5][8] |

| Appearance | White solid | [2][4] |

| Melting Point | 49 - 52 °C | [2][4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [4] |

| pKa | 1.23 ± 0.10 (Predicted) | [2][4] |

| Storage Temperature | 2 - 8 °C, sealed in a dry environment. | [4][6] |

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route to this tetrazole derivative involves a two-step process starting from N-cyclohexyl-5-chloropentanamide.[1][4]

Step 1: Formation of the Imidoyl Chloride N-cyclohexyl-5-chloropentanamide is reacted with phosphorus pentachloride, typically in a solvent like benzene or toluene at a controlled temperature (e.g., 0°C to room temperature), to form the corresponding imidoyl chloride.[9]

Step 2: Azide Cyclization The imidoyl chloride intermediate is then reacted with an azide source, such as trimethylsilyl azide or hydrazoic acid, to facilitate the cyclization and formation of the tetrazole ring.[1][4] The reaction is typically carried out at room temperature over several hours.[1]

The following diagram illustrates this synthetic workflow:

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a validated method for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in drug products. This method demonstrates good specificity and accuracy.[5]

Safety and Handling

This compound is classified as an irritant and may be a flammable solid.[4][8] It should be handled with care, using appropriate personal protective equipment. Store in a sealed container in a cool, dry place.[4]

References

- 1. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 2. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 7. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 8. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Methyl Violet B Base: A Comprehensive Guide to Chemical Stability and Optimal Storage Conditions

An In-depth Technical Guide for Researchers and Scientists

Introduction

Methyl Violet B base (CAS No. 52080-58-7), also known as Solvent Violet 8, is a triphenylmethane dye widely utilized across various scientific disciplines, including histology, microbiology, and industrial applications for its vibrant staining properties.[1][2][3] Its efficacy is intrinsically linked to its chemical integrity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile is not merely a matter of procedural compliance but a critical prerequisite for ensuring the reproducibility, accuracy, and validity of experimental outcomes. This guide provides a detailed examination of the factors governing the stability of this compound, offering field-proven insights and actionable protocols for its proper storage and handling.

Physicochemical Profile of this compound

The stability of a compound is fundamentally dictated by its chemical structure and physical properties. This compound is a lipophilic, neutral form of the more commonly known Methyl Violet salts (e.g., Crystal Violet or Methyl Violet 10B). Its core structure, a triphenylmethane cation, is responsible for its color but also contains the chemical motifs susceptible to degradation.

| Property | Value | Source(s) |

| CAS Number | 52080-58-7 | [1][2][4] |

| Molecular Formula | C₂₄H₂₇N₃ | [1][2] |

| Molecular Weight | 357.49 g/mol | [1][2] |

| Appearance | Violet, dark green, or dark blue powder/crystal | [1][4][5] |

| Melting Point | ~150 °C | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and methanol. | [3][4] |

| Absorbance Peak (λmax) | ~583 nm (in Methanol) | [5][6] |

Critical Factors Governing Stability

The stability of this compound is not absolute and is significantly influenced by environmental conditions. Understanding these factors is crucial for preventing degradation and ensuring its performance. The product is generally considered stable under normal conditions, but reactivity hazards exist with specific materials and environments.[7][8]

Influence of pH

The pH of the medium is one of the most critical variables affecting the structure and stability of triphenylmethane dyes.

-

Mechanism of Action : In acidic solutions, the amine functional groups of Methyl Violet become protonated. At very low pH (approx. 0.0 to 1.6), this protonation causes a conformational change in the molecule's conjugated system, leading to a color shift from violet to yellow.[7][9] This structural change is a form of instability, and prolonged exposure to strong acids should be avoided.[8] Conversely, while the "base" form is more stable in neutral to slightly alkaline organic environments, strong bases are also considered incompatible materials.[8][10]

-

Practical Implications : For applications requiring aqueous or buffered solutions, the pH must be carefully controlled. Studies on the adsorption and removal of methyl violet from solutions consistently show that pH is a dominant factor, with maximum stability and specific binding characteristics often observed in the neutral to slightly alkaline range (pH 6-10).[11][12][13] When preparing solutions, using a buffered system is highly recommended to maintain a stable pH and prevent structural degradation.

Sensitivity to Light (Photodegradation)

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.

-

Mechanism of Action : While light alone does not cause rapid degradation, the process is significantly accelerated in the presence of photocatalysts such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[9] The energy from photons can excite the dye's electrons, leading to the formation of reactive oxygen species (ROS) that attack and break down the chromophore, resulting in a loss of color (bleaching). This degradation often proceeds via N-demethylation and cleavage of the central carbon-ring bonds.[14]

-

Practical Implications : Both the solid powder and its solutions should be protected from light. Storage in amber glass vials or light-blocking containers is mandatory.[15] Experiments should be conducted with minimal exposure to direct sunlight or intense artificial light sources to prevent photobleaching and artifactual results.[16]

Thermal Stability

Temperature is a key parameter that dictates the shelf-life and integrity of this compound.

-

Mechanism of Action : While the solid form has a relatively high melting point of around 150°C, elevated temperatures can increase the rate of autoxidation and other decomposition reactions.[1][4] Safety data sheets advise avoiding extreme heat and ignition sources.[8][17]

-

Practical Implications : The recommended storage temperature for the solid compound is room temperature, typically between 15°C and 25°C.[1][18] For long-term storage or for solutions, refrigeration may be advisable, provided the solvent system does not freeze. Always allow the container to return to room temperature before opening to prevent moisture condensation.[4]

Chemical Incompatibility

This compound can undergo rapid degradation upon contact with certain classes of chemicals.

-

Mechanism of Action : Strong oxidizing agents (e.g., hypochlorite, peroxides, nitrates) are highly incompatible.[7][8][17] They can chemically bleach the dye by oxidizing and destroying its conjugated π-electron system, which is responsible for its color.[9] As mentioned, strong acids and bases are also incompatible.[8][10]

-

Practical Implications : Store this compound away from oxidizing agents, strong acids, and bases.[10] When planning experiments, ensure that other reagents in the mixture are compatible and will not induce degradation of the dye.

Recommended Storage and Handling Protocols

Adherence to validated storage and handling protocols is essential for preserving the chemical integrity of this compound and ensuring laboratory safety.

Optimal Storage Conditions

The following table summarizes the ideal conditions for storing this compound to maximize its shelf life.

| Parameter | Condition | Rationale | Source(s) |

| Temperature | 15–25 °C (59–77 °F) | Prevents thermal degradation. | [18] |

| Light | Protect from light; store in an opaque or amber container. | Avoids photodegradation. | [15] |

| Atmosphere | Store in a tightly sealed container in a dry place. | The compound can be hygroscopic; prevents moisture contamination. | [4][18] |

| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. | [10][17] |

| Compatibility | Segregate from strong oxidizing agents, acids, and bases. | Prevents chemical degradation and hazardous reactions. | [8][10][17] |

Safe Handling Protocol

This compound is a hazardous substance; proper handling is critical to avoid exposure and ensure experimental accuracy.[8][19]

-

Engineering Controls : Handle the compound within a chemical fume hood or in a well-ventilated area to minimize inhalation of dust particles.[7][20]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][10][18]

-

Dispensing : When weighing the solid powder, minimize dust generation. Use spark-proof tools and avoid creating dust clouds, which can be an explosion hazard.[7][8][17]

-

Spill Management : In case of a spill, clean up immediately using dry methods to avoid generating dust.[7] Place waste in a suitable, labeled container for disposal according to local regulations.[7][8]

-

Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.[10][20]

Experimental Workflow: Stability Assessment

To validate the stability of this compound in a specific experimental buffer or formulation, a systematic stability study is recommended. The primary analytical technique for this is UV-Visible spectrophotometry, which measures the absorbance of the dye's characteristic peak.

Protocol for Spectrophotometric Stability Analysis

-

Preparation of Stock Solution :

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve it in 100 mL of a suitable organic solvent (e.g., HPLC-grade methanol or ethanol) to create a 100 µg/mL stock solution. This must be done in a volumetric flask for accuracy.

-

Store the stock solution protected from light and refrigerated if necessary.

-

-

Preparation of Test Samples :

-

Dilute the stock solution with the desired experimental buffer or solvent system to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its λmax (~583 nm). An initial spectral scan should be performed to confirm the λmax in the specific solvent.[6]

-

-

Application of Stress Conditions :

-

Divide the test samples into several aliquots to be stored under different conditions:

-

Control : 4°C, protected from light.

-

Light Exposure : Room temperature, exposed to ambient lab light or a photostability chamber.

-

Elevated Temperature : 40°C or 50°C in a calibrated oven, protected from light.

-

pH Stress : Adjust the pH of the solution to acidic (e.g., pH 2) and alkaline (e.g., pH 10) extremes using HCl and NaOH.

-

-

-

Data Collection and Analysis :

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve an aliquot from each condition.

-

Allow the sample to return to room temperature.

-

Measure the full UV-Vis spectrum (e.g., 400-700 nm) and record the absorbance value at the λmax.

-

Calculate the percentage of degradation relative to the time-zero control sample. A decrease in absorbance at λmax indicates degradation of the chromophore.

-

Diagram: Stability Assessment Workflow

Caption: Workflow for assessing the stability of this compound.

Understanding Degradation Pathways

The degradation of Methyl Violet is not a simple process but involves a series of chemical reactions that break down the complex molecule into smaller, colorless fragments. Research into the biodegradation and chemical degradation of related triphenylmethane dyes provides a likely model for the breakdown of this compound.

The primary degradation pathway involves sequential N-demethylation , where methyl groups are removed from the nitrogen atoms. This is followed by the cleavage of the triphenylmethane structure itself, breaking the bonds between the central carbon and the aromatic rings. This process destroys the conjugated system, leading to a loss of color. Further degradation breaks down the aromatic rings into smaller organic molecules and eventually, complete mineralization to CO₂, H₂O, and inorganic ions.[21][22]

Diagram: Simplified Degradation Pathway

Caption: Simplified degradation pathway for Methyl Violet.

Conclusion

The stability of this compound is a multi-faceted issue that requires diligent control over environmental factors including pH, light, temperature, and chemical contaminants. By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, thereby protecting the integrity of their experiments and ensuring the generation of reliable, high-quality data. A proactive approach to stability assessment, particularly when using the dye in novel formulations or complex matrices, is a hallmark of robust scientific practice.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Methyl violet - CAMEO [cameo.mfa.org]

- 4. chembk.com [chembk.com]

- 5. This compound | 52080-58-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl violet - Wikipedia [en.wikipedia.org]

- 10. interlab.com.tr [interlab.com.tr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. High removal of methylene blue and methyl violet dyes from aqueous solutions using efficient biomaterial byproduct - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biognost.com [biognost.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. carlroth.com [carlroth.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. resources.finalsite.net [resources.finalsite.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

toxicological data and safety handling of Methyl Violet B base

An In-Depth Technical Guide to the Toxicology and Safe Handling of Methyl Violet B base

Introduction

This compound, also known as Basic Violet 1 and C.I. 42535, is a triphenylmethane dye widely utilized across various scientific disciplines.[1][2] Its applications range from a histology stain for visualizing cellular structures and a key component in the Gram stain for bacterial differentiation to a dye in textiles and inks.[1][2] Despite its utility, this compound possesses a significant toxicological profile that necessitates a thorough understanding and meticulous implementation of safety protocols. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth toxicological data and field-proven safety procedures to ensure its responsible and safe use in a laboratory setting.

Toxicological Profile

A comprehensive understanding of a substance's inherent toxicity is the foundation of its safe handling. This section details the known toxicological endpoints for this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Basic Violet 1, C.I. 42535, Gentian Violet B[3][4][5] |

| CAS Number | 8004-87-3[2][6] |

| Molecular Formula | C₂₄H₂₈N₃Cl[2][5] |

| Molecular Weight | 393.95 g/mol [6] |

| Appearance | Dark colored or green powder[2][7] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[8][9]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][8][9]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[6][8]

-

Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[6][9]

-

Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life.[6][9]

-

Hazardous to the Aquatic Environment, Chronic (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[6][8]

Acute Toxicity

The primary route of acute toxicity is ingestion.[10] Animal studies have established oral LD50 values, which indicate the dose required to be lethal to 50% of the test population. Inhalation of dust and skin contact are considered slightly hazardous routes for acute effects.[10]

| Exposure Route | Species | LD50 Value |

| Oral | Rat | 413 mg/kg[8][11] |

| Oral | Mouse | 105 mg/kg |

Ocular Toxicity

This compound is classified as causing serious eye damage (Category 1).[6][8] This is a critical hazard for laboratory personnel. The mechanism is related to its properties as a cationic dye, which can cause injury ranging from conjunctival edema and inflammation to total opacification and necrosis of the corneal stratum.[7] Rabbit eye studies show that initial staining can persist even after washing, leading to significant damage 24 hours or more after instillation.[7] Immediate and thorough irrigation is critical, but medical attention is paramount.

Carcinogenicity and Genotoxicity

The classification of "Suspected of causing cancer" (Category 2) warrants significant caution.[6][9] This is based on limited evidence of a carcinogenic effect.[7][9] It is important to note that agencies like IARC, NTP, and OSHA do not list Methyl Violet itself as a confirmed carcinogen.[6] However, some formulations may contain Michler's ketone, a substance anticipated to be a human carcinogen, as an impurity.[7][12] When administered orally in studies, Michler's ketone induced hepatocellular carcinomas in rats and mice.[7]

The evidence regarding mutagenicity is mixed. Some safety data sheets suggest a possible risk of irreversible, non-lethal mutagenic effects.[7] Conversely, a 1981 study in Applied and Environmental Microbiology using the Salmonella-mammalian microsome mutagenicity test (Ames test) found Methyl Violet 2B to be non-mutagenic.[13] This discrepancy highlights the need for a conservative approach, treating the substance as potentially mutagenic and minimizing exposure until further clarification is available.

Dermal and Respiratory Irritation

While not classified for acute dermal toxicity, this compound may cause skin irritation.[9] Prolonged or repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering.[7] It is crucial to prevent exposure to open cuts or abraded skin, as this could allow entry into the bloodstream and lead to systemic effects.[7] Inhalation of the dust can cause respiratory tract irritation.[7][9]

Ecotoxicity

This compound is very toxic to aquatic life, with long-lasting effects.[6][9] Its release into the environment must be strictly avoided.[9] The high toxicity is demonstrated by its low LC50 value in fish.

| Species | Exposure Time | LC50 Value |

| Pimephales promelas (fathead minnow) | 96 hours | 0.047 mg/L[6][9] |

Due to its environmental persistence and toxicity, all waste containing this compound must be treated as hazardous.[2]

Risk Assessment and Exposure Control

Effective risk management is predicated on minimizing exposure through a multi-layered approach encompassing engineering controls, personal protective equipment, and strict hygiene practices.

Routes of Exposure

The primary routes of occupational exposure are through inhalation of dust particles, direct contact with the eyes and skin, and accidental ingestion.

Caption: Primary routes of exposure to this compound.

Engineering Controls

The causality for using specific engineering controls is to contain the hazard at its source, providing the primary line of defense.

-

Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[6] This prevents the inhalation of aerosolized dust particles.

-

Ventilation: Work areas should have sufficient general ventilation to keep airborne levels below any recommended exposure limits.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye Protection: Due to the risk of severe, irreversible eye damage, chemical safety goggles are mandatory.[3][8] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves such as nitrile or neoprene rubber should be worn.[7] Gloves must be inspected for degradation before each use and replaced immediately if compromised. Always wash hands thoroughly after removing gloves.[7]

-

Skin Protection: A lab coat or overalls must be worn to prevent skin contact.[7] An apron may be required for larger quantities.[7]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, an approved dust respirator (e.g., NIOSH-approved with a P3 filter) is required to prevent inhalation of dust.[3][6]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is essential for a self-validating system of safety.

Protocol for Weighing and Solution Preparation

-

Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent bench paper.

-

PPE: Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound powder to the container using a spatula. Avoid generating dust.

-

Dissolving: Add the solvent to the container slowly to avoid splashing. If preparing an aqueous solution, note that it is sparingly soluble.[7]

-

Cleanup: Once the container is sealed, decontaminate the spatula and any affected surfaces within the fume hood.

-

Disposal: Dispose of the contaminated bench paper and gloves in the designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water.

Storage Protocol

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][14]

-

Keep away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][7]

-

Store locked up in an area accessible only to authorized personnel.[4][6]

-

The recommended storage temperature is between 15–25 °C.[14]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: Workflow for managing a solid this compound spill.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6][9]

-

Secure Area: Ensure adequate ventilation. Prevent the spill from entering drains.[6][9]

-

Don PPE: Wear appropriate PPE, including a dust respirator, chemical goggles, a lab coat, and heavy-duty gloves.[9]

-

Containment: For a dry spill, do NOT use water. Gently cover the spill to prevent dust generation.

-

Cleanup: Carefully sweep or scoop the solid material into a labeled, sealable container for hazardous waste.[5] Avoid actions that create dust.[6]

-

Decontamination: Clean the affected area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

-

Disposal: Dispose of all contaminated materials (including PPE) in accordance with institutional and local hazardous waste regulations.[6]

Waste Disposal Protocol

All waste containing this compound is considered hazardous.

-

Segregation: Do not mix this compound waste with other waste streams.[6]

-

Containers: Use only approved, clearly labeled, and sealed containers for solid and liquid waste.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[5][9] Do not pour solutions down the drain or dispose of solid waste in regular trash.[6]

Emergency Procedures

First Aid Measures

Immediate action is required following any exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[6]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][7] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist. [6] |

| Skin Contact | Immediately remove all contaminated clothing.[6] Flush skin with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Move the person to fresh air.[6][7] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [3][7] |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[6] Seek immediate medical attention or call a poison center. [6][8] |

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][14]

-

Hazards: Combustion may produce toxic gases, including oxides of carbon and nitrogen.[12][14]

-

Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6][14]

Conclusion

This compound is an invaluable chemical reagent whose utility is matched by its potential hazards. Its profile as a substance harmful upon ingestion, a cause of severe eye damage, a suspected carcinogen, and a potent aquatic toxin demands the highest level of respect and care. By understanding the causality behind its toxicological effects and rigorously implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl violet - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. interlab.com.tr [interlab.com.tr]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

- 12. pro-lab.co.uk [pro-lab.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

A Technical Guide to the Historical Development and Discovery of Methyl Violet Dyes

This guide provides an in-depth exploration of the historical and chemical evolution of Methyl Violet dyes. From their origins in the crucible of the 19th-century synthetic dye boom to their indispensable role in modern microbiology and medicine, we will examine the key scientific breakthroughs, the evolution of synthesis protocols, and the chemical principles that govern this vibrant class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the topic.

Part 1: The Dawn of Synthetic Violets: From Aniline to Methyl Violet

The story of Methyl Violet is intrinsically linked to the birth of the synthetic chemical industry, a period defined by serendipity, keen observation, and the systematic exploration of coal tar derivatives. The journey began not with violet, but with a failed attempt to synthesize quinine.

In 1856, William Henry Perkin, a student of the eminent German chemist August Wilhelm von Hofmann, accidentally discovered "mauveine" while oxidizing impure aniline.[1][2] This discovery ignited an industrial revolution, shifting the focus of organic chemistry towards the creation of synthetic dyes from coal tar, a readily available industrial byproduct.[2]

Hofmann himself was a central figure in this new era.[3] His foundational research on aniline and its derivatives laid the groundwork for many subsequent discoveries.[1] In 1863, Hofmann demonstrated that introducing alkyl groups into the molecular structure of rosaniline (the basis of the red dye magenta) could produce a range of purple and violet colors.[1] These dyes, which became known as "Hofmann's Violets," were a crucial step forward, proving that the color of a dye molecule could be systematically altered through chemical modification.[1][2][3]

Building on this momentum, the French chemist Charles Lauth began his own investigations. In 1861, Lauth synthesized the first dye to be called Methyl Violet, which was later manufactured by the firm Poirrier et Chappat and marketed as "Violet de Paris".[4][5][6] His initial experiments involved the action of various oxidizing agents on methylaniline.[5][7] While he successfully produced a rich violet color, these early dyes suffered from poor fastness, limiting their practical use.[5] It was the refinement of these processes that led to the robust and versatile family of dyes we know today.

Part 2: The Chemistry of Methyl Violet: Structure and Synthesis

Methyl Violet is not a single compound but a family of closely related triarylmethane dyes. The variation in their color, from a reddish-violet to a deep blue-violet, is determined by the number of methyl groups attached to the amine functional groups of the pararosaniline backbone.[8][9][10] The three primary components are tetramethylated (Methyl Violet 2B), pentamethylated (Methyl Violet 6B), and hexamethylated (Methyl Violet 10B, also known as Crystal Violet).[4][8][10]

Table 1: Key Components of Commercial Methyl Violet

| Common Name | C.I. Number | Degree of Methylation | Chemical Formula (Chloride Salt) | Appearance of Dye |

| Methyl Violet 2B | 42536 | Tetramethyl | C₂₃H₂₆ClN₃ | Reddish-Violet |

| Methyl Violet 6B | 42535 | Pentamethyl | C₂₄H₂₈ClN₃ | Violet |

| Methyl Violet 10B | 42555 | Hexamethyl | C₂₅H₃₀ClN₃ | Blue-Violet |

Data compiled from various sources.[8][9]

The increasing number of methyl groups acts as an auxochrome, shifting the absorption maximum of the molecule to longer wavelengths (a bathochromic shift), which results in a deeper, bluer color.[9][10]

Chemical Structures of Methyl Violet Components

Caption: Chemical structures of the primary methylated pararosanilins.

The Advent of Crystal Violet (Methyl Violet 10B)

The purest, most intensely colored member of the family, Crystal Violet, was first synthesized in 1883 by Alfred Kern.[4] His process represented a more controlled and deliberate approach compared to the earlier oxidation of mixed anilines. To optimize the difficult synthesis, which involved the highly toxic gas phosgene, Kern collaborated with Heinrich Caro of BASF.[4]

The synthesis proceeds in two main stages:

-

Formation of Michler's Ketone: Dimethylaniline reacts with phosgene (COCl₂) to form an electrophilic intermediate, which then reacts with a second molecule of dimethylaniline to produce 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone.

-

Condensation and Dye Formation: The ketone is then reacted with a third equivalent of dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the final dye molecule.[4]

Caption: Kern's synthesis of Crystal Violet via Michler's Ketone.